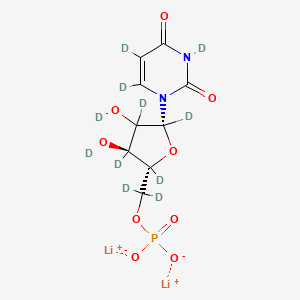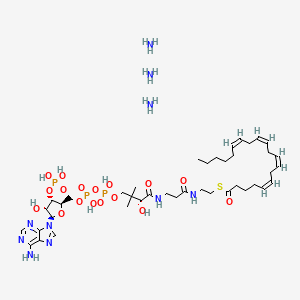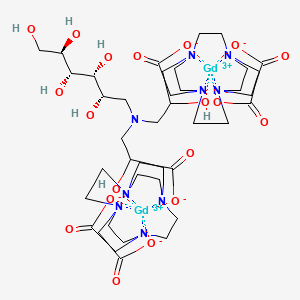
Digadoglucitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Digadoglucitol is a diagnostic agent primarily used in the field of imaging, especially as a contrast agent for magnetic resonance imaging (MRI) . It is a gadolinium-based compound with the molecular formula C40H69N9O19.2Gd and a molecular weight of 1294.52 . The compound is known for its high relaxivity, making it an effective contrast agent in MRI .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of digadoglucitol involves the synthesis of a gadolinium dimeric complex. The synthetic route typically includes the following steps :
Formation of the Ligand: The ligand is synthesized by reacting a glucitol derivative with a suitable amine.
Complexation with Gadolinium: The ligand is then complexed with gadolinium ions under controlled conditions to form the gadolinium dimeric complex.
Purification: The resulting complex is purified using techniques such as crystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the ligand and gadolinium salts are reacted in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and reaction time are optimized to maximize yield and purity.
Purification and Quality Control: The product is purified using industrial-scale purification techniques and subjected to rigorous quality control to ensure consistency and safety.
化学反应分析
Types of Reactions
Digadoglucitol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucitol moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups under suitable conditions.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound.
科学研究应用
Digadoglucitol has a wide range of scientific research applications :
Chemistry: It is used as a contrast agent in MRI to study the structure and function of various chemical compounds.
Biology: In biological research, this compound is used to visualize and study biological tissues and organs.
Medicine: It is used in medical imaging to diagnose and monitor various medical conditions, including tumors and vascular diseases.
Industry: In the industrial sector, this compound is used in the development of new imaging technologies and contrast agents.
作用机制
The mechanism of action of digadoglucitol involves its interaction with water molecules in the body . The gadolinium ions in the compound have high magnetic properties, which enhance the contrast in MRI images. The compound works by shortening the relaxation time of water protons in the body, resulting in clearer and more detailed images. The molecular targets include water molecules in tissues, and the pathways involved are related to the magnetic properties of gadolinium.
相似化合物的比较
Similar Compounds
Gadobutrol: Another gadolinium-based contrast agent used in MRI.
Gadoteridol: A macrocyclic gadolinium-based contrast agent.
Gadopentetate Dimeglumine: A linear gadolinium-based contrast agent.
Uniqueness of Digadoglucitol
This compound is unique due to its high relaxivity and stability compared to other gadolinium-based contrast agents . Its dimeric structure provides enhanced imaging capabilities, making it a preferred choice in certain diagnostic applications.
属性
分子式 |
C40H69Gd2N9O19 |
|---|---|
分子量 |
1294.5 g/mol |
IUPAC 名称 |
2-[4,7-bis(carboxylatomethyl)-10-[2-hydroxy-3-[[2-hydroxy-3-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]propyl]-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]propyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) |
InChI |
InChI=1S/C40H75N9O19.2Gd/c50-28-32(54)40(68)39(67)31(53)21-49(19-29(51)17-41-1-5-43(22-33(55)56)9-13-47(26-37(63)64)14-10-44(6-2-41)23-34(57)58)20-30(52)18-42-3-7-45(24-35(59)60)11-15-48(27-38(65)66)16-12-46(8-4-42)25-36(61)62;;/h29-32,39-40,50-54,67-68H,1-28H2,(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66);;/q;2*+3/p-6/t29?,30?,31-,32+,39+,40+;;/m0../s1 |
InChI 键 |
ABNHNZKKSQVAOS-OMSVLNLVSA-H |
手性 SMILES |
C1CN(CCN(CCN(CCN1CC(CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CC(CN2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3].[Gd+3] |
规范 SMILES |
C1CN(CCN(CCN(CCN1CC(CN(CC(CN2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O)CC(C(C(C(CO)O)O)O)O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3].[Gd+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


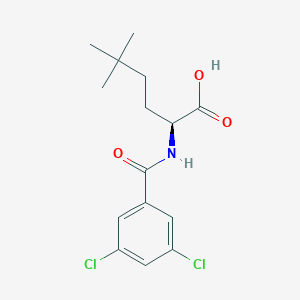
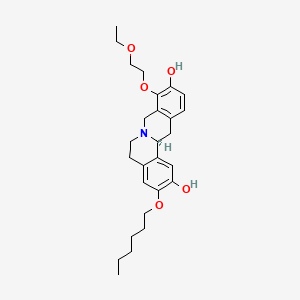
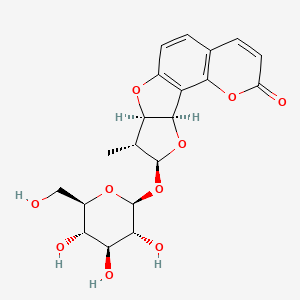
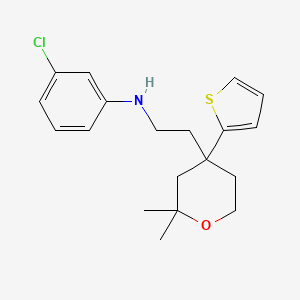
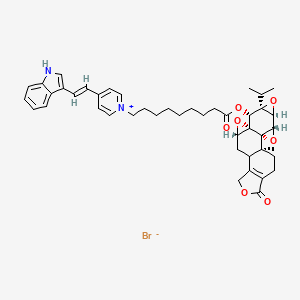

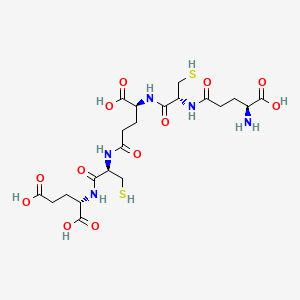
![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12379429.png)
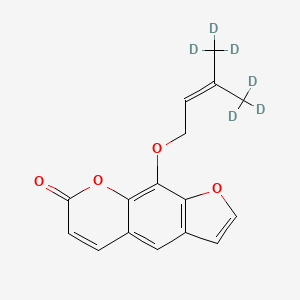
![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)
